molecular formula C18H21N5O B12786680 2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 133627-35-7

2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B12786680
CAS No.: 133627-35-7
M. Wt: 323.4 g/mol
InChI Key: BSEQOYYUIYKPFF-UHFFFAOYSA-N
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Description

2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylaminoethyl side chain, and a tetrazatricyclo core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazatricyclo core, introduction of the cyclopropyl group, and attachment of the dimethylaminoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Loratadine: A tricyclic antihistamine with a similar tetrazatricyclo core.

    Desloratadine: An active metabolite of loratadine with enhanced potency.

    Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate: A related compound with structural similarities.

Uniqueness

2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

133627-35-7

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C18H21N5O/c1-21(2)11-12-22-15-6-4-10-20-17(15)23(13-7-8-13)16-14(18(22)24)5-3-9-19-16/h3-6,9-10,13H,7-8,11-12H2,1-2H3

InChI Key

BSEQOYYUIYKPFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=C(N=CC=C2)N(C3=C(C1=O)C=CC=N3)C4CC4

Origin of Product

United States

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